molecular formula C27H26N2OS B2884333 2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 954662-63-6

2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2884333
CAS No.: 954662-63-6
M. Wt: 426.58
InChI Key: AIKBYPLEXVHZAU-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound that features a naphthalene ring, a tetrahydroisoquinoline moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.

    Synthesis of the tetrahydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine.

    Coupling of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction.

    Final coupling: The final step would involve coupling these intermediates through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the naphthalene or thiophene rings.

    Reduction: Reduction could occur at the amide bond or the tetrahydroisoquinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.

    Substitution: Halogenation using Br₂ or Cl₂, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Potential therapeutic agents due to their structural similarity to known bioactive compounds.

    Biochemical Probes: Used to study biological pathways.

Medicine

    Drug Development: Investigated for potential use in treating diseases such as cancer or neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The naphthalene and tetrahydroisoquinoline moieties could play a role in binding to the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)acetamide: Lacks the tetrahydroisoquinoline and thiophene rings.

    N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide: Lacks the naphthalene and thiophene rings.

    2-(thiophen-3-yl)acetamide: Lacks the naphthalene and tetrahydroisoquinoline rings.

Uniqueness

The combination of the naphthalene, tetrahydroisoquinoline, and thiophene rings in a single molecule is unique and could confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2OS/c30-27(16-22-10-5-9-21-7-3-4-11-25(21)22)28-17-26(24-13-15-31-19-24)29-14-12-20-6-1-2-8-23(20)18-29/h1-11,13,15,19,26H,12,14,16-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKBYPLEXVHZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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